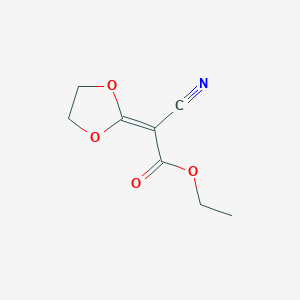

Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is a chemical compound with the molecular formula C8H9NO4 . It has a molecular weight of 183.16 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is 1S/C8H9NO4/c1-2-11-7(10)6(5-9)8-12-3-4-13-8/h2-4H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is a solid substance . It has a melting point of 139 - 140 degrees Celsius .Applications De Recherche Scientifique

Corrosion Inhibition

Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate has been studied for its inhibitive action on corrosion in acidic solutions . It has been found to be effective in inhibiting the corrosion of carbon steel in 1 M HCl and 0.5 M H2SO4 aqueous solutions . The inhibitory character of this compound increases with concentration but is inversely related to temperature . It has been found to be a mixed inhibitor, meaning it can slow down both the anodic (oxidation) and cathodic (reduction) reactions involved in corrosion .

Adsorption Behavior

The adsorption behavior of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate on carbon steel has been examined . The Langmuir isotherm adequately describes the process of adsorption of the molecules on the surface of the steel in this medium . This suggests that the compound forms a monolayer on the steel surface, which can help protect the metal from corrosive environments .

Surface Morphology Studies

The surface morphology of samples exposed to acid solutions with and without Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate has been studied . This can provide insights into how the compound interacts with the metal surface and how it affects the surface properties of the metal .

Quantum Chemical Parameters

Quantum chemical parameters of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate have been calculated and discussed . These parameters can provide insights into the electronic structure of the molecule and its interactions with the metal surface .

Industrial Applications

Due to its corrosion inhibition properties, Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate has potential applications in industries where carbon steel is used and exposed to acidic environments . This includes industries such as automotive, transportation, and others where hydrochloric and sulphuric acids are used for pickling and de-scaling of carbon steel .

Synthesis of Other Compounds

Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate can be used as a starting material or intermediate in the synthesis of other organic compounds . Its unique structure and reactivity can make it useful in various organic synthesis reactions .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, and H332 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-2-11-7(10)6(5-9)8-12-3-4-13-8/h2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOJLHONQPUKAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1OCCO1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377590 |

Source

|

| Record name | Ethyl cyano(1,3-dioxolan-2-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate | |

CAS RN |

121020-70-0 |

Source

|

| Record name | Ethyl cyano(1,3-dioxolan-2-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane](/img/structure/B51910.png)

![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-](/img/structure/B51928.png)